molecular formula C9H9N3O2 B2545400 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 119416-33-0

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No.: B2545400
CAS No.: 119416-33-0
M. Wt: 191.19
InChI Key: VFYGBYCDRUETRA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS 119416-33-0) is a high-value heterocyclic compound with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . This fused pyridopyridazine-dione structure is part of a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry due to their ability to bind to multiple biological targets . As such, it serves as a key synthetic intermediate and building block for the research and development of novel bioactive molecules . Its core structure is highly relevant for constructing compounds with potential pharmacological activities, including antitumor, antibacterial, and anti-HIV properties, as highlighted in studies on related dihydropyridone derivatives . Available as a >99% pure, pharma-grade active pharmaceutical ingredient (API) , the compound is supplied with comprehensive analytical characterization data, including LCMS, GCMS, HPLC, NMR (1H/13C), and FTIR, to ensure batch-to-batch consistency and support rigorous research standards . This product is intended for use in synthetic organic chemistry, medicinal chemistry, and biotechnology as a pharmaceutical intermediate and fine chemical . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGBYCDRUETRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethyl-2,3-dihydropyridine-4,6-dione with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds derived from similar structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This suggests that 5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione may possess similar antimicrobial properties.

Cytotoxicity Studies

Research has also explored the cytotoxic effects of related pyridazine derivatives on various cancer cell lines. For example, compounds structurally related to this compound were evaluated against human cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MDA-MB-231 (breast cancer) . These studies indicate that modifications in the pyridazine structure can lead to enhanced cytotoxicity against specific cancer types.

Therapeutic Potential

The unique structure of this compound positions it as a promising candidate for drug development in various therapeutic areas:

  • Antimicrobial Agents : Given its potential efficacy against bacterial and fungal pathogens.
  • Anticancer Drugs : Its cytotoxic properties suggest utility in targeting specific cancer types.
  • Anti-inflammatory Agents : Similar compounds have demonstrated anti-inflammatory effects in preclinical models .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the pyridazine framework:

StudyFindings
Prabhakar et al. (2024)Investigated the antibacterial efficacy of pyridine-based derivatives; showed promising results against multiple strains .
Khokra et al. (2014)Evaluated the biological activities of pyridazinone derivatives; reported significant analgesic and anti-inflammatory effects .
IUCr Study (2024)Analyzed the cytotoxic properties of related compounds; demonstrated effectiveness against human cancer cell lines .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiophene- and EDOT-Substituted Derivatives
  • TTT-Lum (5,7-Di-thiophen-2-yl-2,3-dihydro-thieno[3,4-d]pyridazine-1,4-dione): Substituents: Thiophene groups at positions 5 and 5. Oxidation Potential: 1.10 V (vs. Ag/AgCl) . Applications: Used in electropolymerization to form conductive polymers (e.g., PTTT-Lum) for electrochemical devices .
  • ETE-Lum (5,7-Di-ethylenedioxythiophen-2-yl-2,3-dihydro-thieno[3,4-d]pyridazine-1,4-dione): Substituents: Electron-rich EDOT (3,4-ethylenedioxythiophene) groups. Oxidation Potential: 0.88 V (vs. Ag/AgCl), significantly lower than TTT-Lum due to EDOT’s electron-donating properties . Solubility: Enhanced solubility in both organic solvents (e.g., acetonitrile) and basic aqueous solutions, making it suitable for biological imaging .

Comparison with 5,7-Dimethyl Derivative: The methyl groups in 5,7-dimethylpyridazinedione lack the conjugated π-system of thiophene/EDOT, resulting in higher oxidation potentials (inferred to be >1.0 V) and reduced electrochemical activity. However, methyl substituents improve lipophilicity, which may enhance membrane permeability in biological systems .

Chlorophenyl- and Trimethyl-Substituted Analogs
  • 6-(3-Chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione :
    • Substituents : 3-Chlorophenyl at position 6 and methyl groups at 3,5,6.
    • Synthesis : Refluxing anhydrides with methylhydrazine, yielding 10% product .
    • Applications : Investigated as dual COX/LOX inhibitors for anti-inflammatory activity .

Its biological activity remains underexplored compared to COX/LOX-targeting analogs.

Electrochemical and Chemiluminescent Properties

Compound Substituents Oxidation Potential (V) Chemiluminescence Intensity Key Applications
5,7-Dimethyl derivative Methyl (5,7) Not reported Moderate (inferred) Antioxidant studies
ETE-Lum EDOT (5,7) 0.88 High Cellular imaging
TTT-Lum Thiophene (5,7) 1.10 Moderate Polymer films
L-012 (Sodium salt) Phenyl, Cl, NH₂ Not reported Very high ROS detection

Key Findings :

  • The sodium salt derivative L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione) exhibits superior chemiluminescence in neutral pH, enabling real-time detection of reactive oxygen species (ROS) in mitochondria .
Antioxidant and Antimicrobial Effects
  • 8-Amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione: Demonstrates potent superoxide, peroxynitrite, and hydrogen peroxide scavenging in cell-free systems .
  • 5-Substituted pyrrolo[1,2-b]pyridazines : Inhibit lipid peroxidation in vitro, with EC₅₀ values <10 μM .

Methyl groups may enhance lipophilicity, improving bioavailability but possibly reducing solubility.

Key Insights :

  • The 5,7-dimethyl compound’s synthesis is less optimized compared to the high-yielding, microwave-assisted routes for 7-substituted analogs .
  • EDOT/thiophene-substituted derivatives require specialized electropolymerization conditions, limiting scalability compared to solution-phase syntheses .

Biological Activity

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS No. 119416-33-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused pyridazine and pyridine ring system with two methyl substituents at positions 5 and 7. Its molecular formula is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of 191.19 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors involved in disease pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential roles in:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have been evaluated for their cytotoxic effects against various cancer cell lines such as A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) .
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases or enzymes involved in tumor growth and metastasis, although specific targets remain to be fully elucidated.

Anti-inflammatory Activity

Research into related pyridazine derivatives has indicated potential anti-inflammatory properties through dual inhibition of COX-1 and COX-2 enzymes. This mechanism could be relevant for the therapeutic applications of this compound in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound among its peers:

Compound TypeBiological Activity
Pyrido[2,3-d]pyrimidine DerivativesAnticonvulsant and antidepressant activities
Pyrazolo[3,4-d]pyrimidine DerivativesCDK2 inhibitors and anticancer agents
5,7-Dimethyl-Pyridazine DerivativesPotential anticancer and anti-inflammatory activities

The presence of methyl groups at positions 5 and 7 may enhance the compound's reactivity and biological efficacy compared to other derivatives lacking such substitutions .

Q & A

Basic: What is the standard synthetic methodology for preparing 5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione?

Answer:
The compound is synthesized via a four-step, metal-free protocol starting from methyl ketones. Key steps include:

Formation of 3-(dimethylamino)-1-substituted-prop-2-en-1-ones from methyl ketones.

Microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate.

Cyclization with ammonia or hydroxylamine to yield pyridine-4,5-dicarboxylates.

Final cyclization with hydrazine hydrate to form the pyridazinedione core.
Yields range from 74% for aryl-substituted derivatives (e.g., 7-phenyl) under optimized conditions (90°C, 12 h) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR : Key signals include δ 8.35 (s, 8-CH) and 9.36 (s, 5-CH) in 1H^1H NMR, with aromatic carbons at δ 149.1 and 155.7 in 13C^13C NMR for the phenyl derivative .
  • IR : Strong carbonyl stretches at 1648–1664 cm1^{-1} confirm the dione moiety .
  • X-ray crystallography : Resolves substituent positioning (e.g., 3,5,7-trimethyl derivatives show planar pyridazine rings with methyl groups orthogonal to the plane) .

Advanced: How can researchers address contradictory yield data in synthetic protocols?

Answer:
Discrepancies in yields (e.g., 10% for 3,5,7-trimethyl derivatives vs. 74% for phenyl-substituted analogs) arise from steric/electronic effects. Mitigation strategies include:

  • Optimizing cyclization conditions : Prolonged reflux (24–48 h) for sterically hindered substrates.
  • Microwave assistance : Enhances reaction efficiency for electron-deficient intermediates .
  • Purification : Use of cold acetonitrile washes to isolate crystalline products .

Advanced: What computational methods are employed to study electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (e.g., 4.2 eV for methyl derivatives) and charge distribution, guiding electrophilic substitution sites .
  • Intrinsic Reaction Coordinate (IRC) analysis : Maps transition states during cyclization steps .
  • Crystal structure validation : ORTEP-3 software confirms bond lengths and angles (e.g., C–N = 1.34 Å in pyridazine rings) .

Advanced: How is this compound applied in chemiluminescence studies?

Answer:
Derivatives like L-012 (8-amino-5-chloro-7-phenyl analog) are used as chemiluminescent probes due to:

  • Enhanced luminescence : Stronger signal vs. luminol in neutral pH, ideal for cellular ROS detection (e.g., superoxide, H2 _2O2_2) .
  • Biological compatibility : L-012 detects peroxynitrite in mitochondria with a detection limit of 10 nM .
  • Imaging applications : Coupled with horseradish peroxidase (HRP) for real-time glucose/cholesterol monitoring in cell cultures .

Advanced: How can structural modifications enhance biological activity?

Answer:

  • Substituent effects : 5,7-Dimethyl groups improve metabolic stability vs. unsubstituted analogs (e.g., 3.5-fold longer half-life in plasma) .
  • N-acylhydrazone derivatives : Show dual COX/LOX inhibition (IC50_{50} = 0.8 µM for COX-2) by mimicking natural dipodazine scaffolds .
  • Antioxidant activity : Pyridazine derivatives inhibit lipid peroxidation (IC50_{50} = 12 µM in TBARS assays) via radical scavenging .

Advanced: How should researchers resolve spectral data contradictions for substituted derivatives?

Answer:

  • Variable temperature NMR : Resolves peak splitting in hindered derivatives (e.g., cyclopentenyl groups show dynamic effects at 25°C) .
  • Isotopic labeling : 15N^{15}N-enriched analogs clarify nitrogen coupling patterns in 1H^1H-15N^15N HMBC spectra .
  • Cross-validation : Compare IR carbonyl stretches (Δν < 10 cm1^{-1}) with X-ray bond lengths (C=O = 1.21–1.23 Å) .

Advanced: What strategies link structural features to observed bioactivity?

Answer:

  • QSAR modeling : Correlates logP values (e.g., 1.8 for methyl derivatives) with membrane permeability .
  • Crystal structure-activity : Planar pyridazine rings enhance π-stacking with enzyme active sites (e.g., COX-2 Arg120 residue) .
  • Electron-deficient cores : Increase reactivity with thiols (e.g., glutathione), modulating antioxidant vs. pro-oxidant effects .

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